molecular formula C15H22N2O4 B14088317 5-({[(Tert-butoxy)carbonyl](isopropyl)amino}methyl)pyridine-3-carboxylic acid

5-({[(Tert-butoxy)carbonyl](isopropyl)amino}methyl)pyridine-3-carboxylic acid

Cat. No.: B14088317
M. Wt: 294.35 g/mol
InChI Key: LHTKHHRRUHFNFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-({(Tert-butoxy)carbonylamino}methyl)pyridine-3-carboxylic acid is a complex organic compound that features a pyridine ring substituted with a carboxylic acid group and a tert-butoxycarbonyl-protected amine. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({(Tert-butoxy)carbonylamino}methyl)pyridine-3-carboxylic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-({(Tert-butoxy)carbonylamino}methyl)pyridine-3-carboxylic acid undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the tert-butoxycarbonyl group yields the free amine, while oxidation of the carboxylic acid group can produce various oxidized derivatives.

Scientific Research Applications

5-({(Tert-butoxy)carbonylamino}methyl)pyridine-3-carboxylic acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in drug development.

    Biological Studies: Used in the study of enzyme interactions and metabolic pathways.

    Industrial Applications: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-({(Tert-butoxy)carbonylamino}methyl)pyridine-3-carboxylic acid involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to undergo chemical transformations, such as deprotection and substitution, which can modulate its activity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 5-({(Tert-butoxy)carbonylamino}methyl)pyridine-3-carboxylic acid
  • 5-({(Tert-butoxy)carbonylamino}methyl)pyridine-3-carboxylic acid

Uniqueness

5-({(Tert-butoxy)carbonylamino}methyl)pyridine-3-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties, making it distinct from its methyl and ethyl analogs. This uniqueness can affect its reactivity and interactions in various chemical and biological contexts .

Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

5-[[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]methyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C15H22N2O4/c1-10(2)17(14(20)21-15(3,4)5)9-11-6-12(13(18)19)8-16-7-11/h6-8,10H,9H2,1-5H3,(H,18,19)

InChI Key

LHTKHHRRUHFNFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CC(=CN=C1)C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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